(4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
Overview
Description
(4S,4’S)-4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structural features, which include two oxazole rings and isopropyl groups. Its chirality and structural complexity make it a valuable subject for research and application in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of diisopropyl-substituted precursors in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced catalytic processes can further enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the oxazole ring.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of dihydro derivatives .
Scientific Research Applications
(4S,4’S)-4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (4S,4’S)-4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4S,4’S)-4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole include:
1,4-Dihydropyridine derivatives: These compounds share some structural similarities and are used in similar applications.
Cyclopropane-containing compounds: These compounds also exhibit unique structural features and biological activities
Uniqueness
The uniqueness of (4S,4’S)-4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole lies in its specific chiral configuration and the presence of isopropyl groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and application in various scientific fields .
Properties
IUPAC Name |
(4S)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-7(2)9-5-15-11(13-9)12-14-10(6-16-12)8(3)4/h7-10H,5-6H2,1-4H3/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZOYMBXNYZPFL-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC(CO2)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=N[C@H](CO2)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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